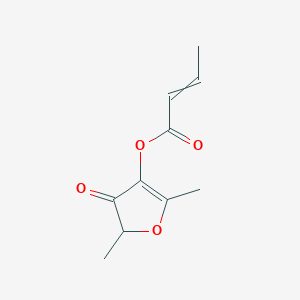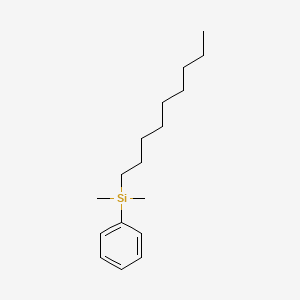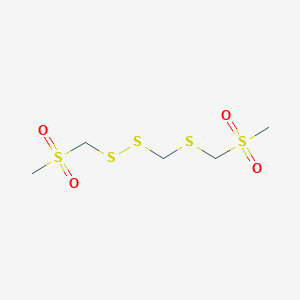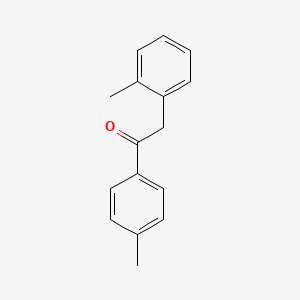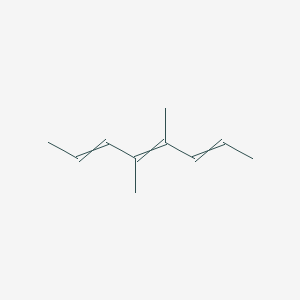
4,5-Dimethylocta-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylocta-2,4,6-triene is an organic compound with the molecular formula C10H16. It is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils. This compound is characterized by its three conjugated double bonds and two methyl groups attached to the octatriene chain. It is known for its pleasant floral and sweet aroma, making it a valuable component in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dimethylocta-2,4,6-triene can be synthesized through various methods. One common approach involves the catalytic hydrogenation of myrcene, a naturally occurring terpene. The reaction typically requires a palladium or platinum catalyst under mild conditions to achieve the desired product . Another method involves the isomerization of alloocimene using acid catalysts, which rearranges the double bonds to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractional distillation of essential oils containing ocimene isomers. The process includes the purification of the compound through distillation under reduced pressure to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylocta-2,4,6-triene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dimethylocta-2,4,6-triene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethylocta-2,4,6-triene can be compared with other similar compounds, such as:
2,6-Dimethyl-2,4,6-octatriene: Another ocimene isomer with similar chemical properties but different double bond positions.
Alloocimene: A structural isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and the presence of methyl groups, which contribute to its distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
125250-51-3 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
4,5-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-7-9(3)10(4)8-6-2/h5-8H,1-4H3 |
InChI-Schlüssel |
IHGNPUMAGSNQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=C(C)C=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)
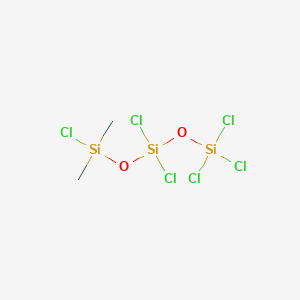


![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

